molecular formula C7H16N2 B14899080 (S)-3,4,4-Trimethylpyrrolidin-3-amine

(S)-3,4,4-Trimethylpyrrolidin-3-amine

Cat. No.: B14899080
M. Wt: 128.22 g/mol
InChI Key: FQVKCXNHLQYEBV-SSDOTTSWSA-N
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Description

(S)-3,4,4-Trimethylpyrrolidin-3-amine is a chiral amine compound characterized by its pyrrolidine ring structure with three methyl groups attached at the 3rd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,4,4-Trimethylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,4-trimethylpyrrolidine and an appropriate amine source.

    Chiral Resolution: The racemic mixture of 3,4,4-trimethylpyrrolidine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

    Amine Introduction: The resolved (S)-enantiomer is then reacted with an amine source under suitable conditions to introduce the amine group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral resolution processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3,4,4-Trimethylpyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines with different oxidation states.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-3,4,4-Trimethylpyrrolidin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: It is utilized in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-3,4,4-Trimethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as neurotransmitter modulation in neurological research.

Comparison with Similar Compounds

Similar Compounds

    ®-3,4,4-Trimethylpyrrolidin-3-amine: The enantiomer of the compound with different stereochemistry.

    N-Methylpyrrolidine: A structurally similar compound with a single methyl group.

    3,4-Dimethylpyrrolidine: A related compound with two methyl groups.

Uniqueness

(S)-3,4,4-Trimethylpyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of three methyl groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3S)-3,4,4-trimethylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6(2)4-9-5-7(6,3)8/h9H,4-5,8H2,1-3H3/t7-/m1/s1

InChI Key

FQVKCXNHLQYEBV-SSDOTTSWSA-N

Isomeric SMILES

C[C@]1(CNCC1(C)C)N

Canonical SMILES

CC1(CNCC1(C)N)C

Origin of Product

United States

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